![molecular formula C10H11NO5 B6617243 5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid CAS No. 1518290-19-1](/img/structure/B6617243.png)
5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid (hereafter referred to as ‘5-oxolane-2-carboxylic acid’) is a versatile and important compound used in a wide range of scientific research applications. It is a cyclic organic molecule with a five-membered ring structure and two carboxylic acid groups. The compound has been studied extensively for its unique properties and its potential applications in the fields of organic synthesis, biochemistry, and pharmaceuticals.
Applications De Recherche Scientifique
5-oxolane-2-carboxylic acid is widely used in organic synthesis, biochemistry, and pharmaceuticals. In organic synthesis, the compound has been used as a starting material for the synthesis of various heterocyclic compounds. In biochemistry, it has been used as a reagent for the synthesis of peptides and proteins, and as an enzyme inhibitor. In pharmaceuticals, it has been used as an anti-inflammatory agent and as a potential drug delivery system.
Mécanisme D'action
The mechanism of action of 5-oxolane-2-carboxylic acid is not yet fully understood. However, it is believed that the compound interacts with various enzymes and receptors in the body, resulting in a variety of biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. In addition, the compound has been shown to interact with various receptors in the body, resulting in the modulation of various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-oxolane-2-carboxylic acid have been studied extensively. The compound has been shown to have anti-inflammatory, antioxidant, and analgesic effects. In addition, it has been shown to have anti-cancer and anti-diabetic effects. Furthermore, the compound has been shown to modulate various physiological processes, such as the regulation of blood pressure, blood sugar levels, and immune system function.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 5-oxolane-2-carboxylic acid in laboratory experiments are its low cost, availability, and ease of synthesis. In addition, the compound is relatively stable and has low toxicity. However, the compound is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
The potential future directions for 5-oxolane-2-carboxylic acid include the development of new synthetic methods for its production, the exploration of its potential therapeutic applications, and the study of its mechanism of action. In addition, further research is needed to better understand the biochemical and physiological effects of the compound and to identify new potential applications in the fields of organic synthesis, biochemistry, and pharmaceuticals.
Méthodes De Synthèse
The synthesis of 5-oxolane-2-carboxylic acid generally involves the reaction of an aldehyde and a carboxylic acid in the presence of a Lewis acid catalyst. The reaction of an aldehyde with a carboxylic acid in the presence of a Lewis acid results in the formation of a lactone, which is then oxidized to form the desired 5-oxolane-2-carboxylic acid product. This method is a simple and efficient way to synthesize 5-oxolane-2-carboxylic acid in a laboratory setting.
Propriétés
IUPAC Name |
5-[(2,5-dioxopyrrol-1-yl)methyl]oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-8-3-4-9(13)11(8)5-6-1-2-7(16-6)10(14)15/h3-4,6-7H,1-2,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUIYCCJVMEFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN2C(=O)C=CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

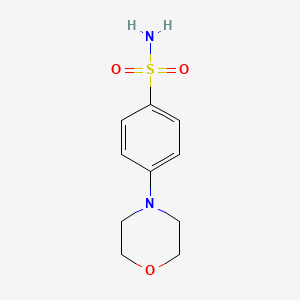
![(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.1^{4,7}.0^{5,35}.0^{26,34}.0^{27,32}]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl acetate](/img/structure/B6617167.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B6617174.png)
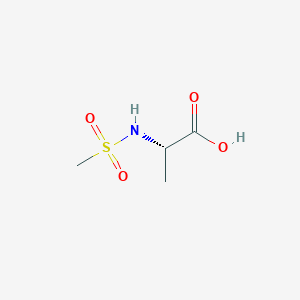


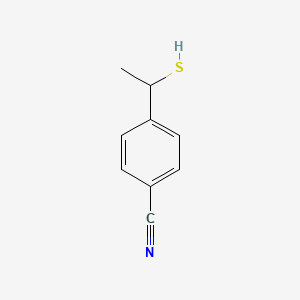
![3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid](/img/structure/B6617213.png)
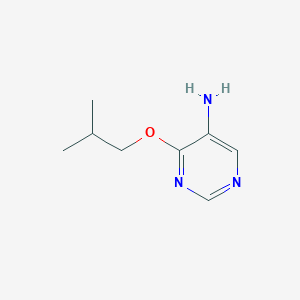
![propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate](/img/structure/B6617227.png)
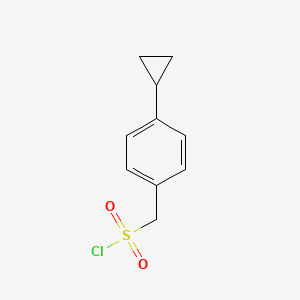
![3-[(5-amino-2-chlorophenoxy)methyl]phenol](/img/structure/B6617253.png)
![[1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide](/img/structure/B6617256.png)